2-Amino-4-ethylthiazole-5-carbonitrile
Description
2-Amino-4-ethylthiazole-5-carbonitrile is a heterocyclic compound featuring a thiazole core substituted with an amino group at position 2, an ethyl group at position 4, and a carbonitrile group at position 5. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C6H7N3S |
|---|---|
Molecular Weight |
153.21 g/mol |
IUPAC Name |
2-amino-4-ethyl-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C6H7N3S/c1-2-4-5(3-7)10-6(8)9-4/h2H2,1H3,(H2,8,9) |
InChI Key |
YRHYBAVBHGIIQC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=N1)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-ethylthiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-chloroacetoacetate with thiourea, followed by the addition of sodium carbonate. The reaction mixture is heated to facilitate cyclization, resulting in the formation of the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-ethylthiazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carbonitrile group can be reduced to form amines or other reduced derivatives.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-ethylthiazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic roles, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of 2-Amino-4-ethylthiazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can act as an antagonist or inhibitor of certain enzymes or receptors. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights key structural and functional differences between 2-amino-4-ethylthiazole-5-carbonitrile and related compounds:
Key Findings from Research
- Bioactivity: Thiazole derivatives with amino and carbonitrile groups, such as those in Mishra et al. (2013), exhibit adenosine A2A receptor antagonism, suggesting that the target compound’s amino and carbonitrile groups are critical pharmacophores .
- Lipophilicity: The ethyl group in this compound provides moderate lipophilicity compared to shorter (methyl) or longer (butyl) alkyl chains, optimizing bioavailability .
- Safety Profile: Carbonitrile-containing compounds (e.g., 5-Amino-2-methyloxazole-4-carbonitrile) often carry hazards like acute toxicity (H302) and skin irritation (H315), emphasizing the need for substituent-specific safety evaluations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
